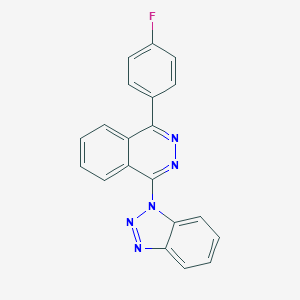![molecular formula C18H16N2O2S B492687 4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 667913-36-2](/img/structure/B492687.png)
4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide, also known as MPPBS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has demonstrated promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has demonstrated innovative synthetic methodologies for compounds closely related to 4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide. For instance, an efficient one-pot, palladium-catalyzed, microwave-assisted reaction has been developed for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, showcasing good substrate scope, excellent functional group compatibility, and superior yields compared to existing procedures (H. Zhiyou et al., 2015). Additionally, the synthesis of copper(II) complexes with new N-substituted sulfonamides has been explored, revealing insights into their structural properties and potential nuclease activity (A. Bodoki et al., 2020).
Biological Applications
The potential antimicrobial and anticancer activities of sulfonamide derivatives have been a significant focus of research. A study on the generation of broad specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) highlights the application in detecting sulfonamide antibiotics in milk samples, showcasing the compound's relevance in food safety and pharmacology (J. Adrián et al., 2009). Furthermore, novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity, providing insights into structure-activity relationships and potential therapeutic applications (Krzysztof Szafrański et al., 2015).
Structural Analysis
The supramolecular structures of isomeric sulfonamides have been analyzed, revealing variations in their hydrogen-bonding arrangements. Such studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in material science and drug design (Nada Kosutić Hulita et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetLeishmania aethiopica and Plasmodium berghei
Mode of Action
It’s suggested that the compound may interact with its targets in a way that inhibits their function . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Related compounds have been found to affect pathways associated withantileishmanial and antimalarial activities . More research is needed to identify the exact biochemical pathways this compound affects.
Result of Action
Related compounds have shown significantantipromastigote activity and inhibition effects against Plasmodium berghei . More research is needed to describe the specific effects of this compound.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-14-4-6-15(7-5-14)16-8-10-18(11-9-16)23(21,22)20-17-3-2-12-19-13-17/h2-13,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORYIKUGPSJBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332958 |
Source


|
| Record name | 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide | |
CAS RN |
667913-36-2 |
Source


|
| Record name | 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B492604.png)

![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B492607.png)
![2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide](/img/structure/B492608.png)
![N-(3-acetylphenyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B492609.png)
![N-(4-methoxyphenyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide](/img/structure/B492610.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide](/img/structure/B492612.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B492614.png)
![2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B492616.png)
![N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide](/img/structure/B492618.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B492620.png)
![N-(3-methoxyphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B492621.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B492625.png)
![5-(4-Chlorophenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B492626.png)